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(R)-1-FMOC-3-hydroxypiperidine

Cat. No.: B12054844
M. Wt: 323.4 g/mol
InChI Key: UPMBUSIITKEKOM-CQSZACIVSA-N
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Description

Significance of Piperidine (B6355638) Derivatives as Chiral Building Blocks in Organic Chemistry

Piperidine and its derivatives are heterocyclic amines that are widespread in natural products and pharmaceutical agents. bohrium.comresearchgate.net The piperidine core is a key structural motif in many bioactive compounds, including alkaloids and therapeutic drugs. acs.org When a piperidine ring incorporates one or more stereocenters, it becomes a chiral building block, enabling the synthesis of specific stereoisomers of target molecules. The ability to introduce chirality is crucial in drug development, as different enantiomers or diastereomers of a drug can have vastly different biological activities.

The stereoselective synthesis of chiral piperidine derivatives is an active area of research. cdnsciencepub.com Various strategies have been developed to create these valuable compounds with high levels of stereocontrol. acs.orgacs.org These methods often involve the use of chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer. bohrium.comcdnsciencepub.com The resulting chiral piperidines serve as versatile intermediates for the synthesis of complex natural products and medicinally important compounds. researchgate.netacs.org

Strategic Importance of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group in Amino Acid and Amine Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. wikipedia.orgchemistryviews.org Its popularity stems from its stability under acidic conditions and its facile removal with a weak base, such as piperidine. wikipedia.org This orthogonality to other common protecting groups, like the acid-labile Boc group, allows for selective deprotection strategies in complex syntheses. chemistryviews.orgtotal-synthesis.com

The Fmoc group is typically introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base. total-synthesis.comorganic-chemistry.org The removal of the Fmoc group is achieved through a base-mediated elimination mechanism. wikipedia.org This process is often fast and clean, making it highly suitable for solid-phase peptide synthesis (SPPS). wikipedia.org The fluorenyl group's strong UV absorbance also facilitates the monitoring of reaction progress by high-performance liquid chromatography (HPLC). organic-chemistry.org

Overview of (R)-1-Fmoc-3-hydroxypiperidine's Role in Stereoselective Synthesis

This compound combines the key features of a chiral piperidine scaffold and an Fmoc-protected amine. The "(R)" designation indicates a specific three-dimensional arrangement of the hydroxyl group on the piperidine ring, making the molecule chiral. The Fmoc group protects the nitrogen atom of the piperidine ring, preventing it from undergoing unwanted reactions while allowing for transformations at other parts of the molecule.

This compound serves as a valuable starting material for the synthesis of more complex chiral molecules. The hydroxyl group can be further functionalized or used to direct the stereochemistry of subsequent reactions. The Fmoc group provides robust protection during these transformations and can be selectively removed at a later stage to reveal the secondary amine for further elaboration. The stereoselective synthesis of cis- and trans-2-substituted 3-piperidinols, which are core motifs in numerous bioactive compounds, highlights the utility of such building blocks. beilstein-journals.orgnih.gov The development of synthetic routes to access these structures with high diastereoselectivity is a significant area of research. beilstein-journals.orgnih.govresearchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₁NO₃ sigmaaldrich.com
Molecular Weight 323.39 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 140-145 °C sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO3 B12054844 (R)-1-FMOC-3-hydroxypiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (3R)-3-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C20H21NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m1/s1

InChI Key

UPMBUSIITKEKOM-CQSZACIVSA-N

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O

Origin of Product

United States

Synthetic Methodologies for R 1 Fmoc 3 Hydroxypiperidine

Strategies for the Stereoselective Construction of the 3-Hydroxypiperidine Scaffold

Catalytic Hydrogenation of 3-Hydroxypyridine Derivatives

A direct and atom-economical route to the 3-hydroxypiperidine core is the hydrogenation of 3-hydroxypyridine. This transformation requires breaking the aromaticity of the pyridine ring, which often necessitates forcing conditions or highly active catalyst systems. The primary challenge in this approach is achieving high enantioselectivity, which typically involves either chiral catalysts or the resolution of the resulting racemic product.

The reduction of 3-hydroxypyridine to 3-hydroxypiperidine has historically been challenging, with early attempts showing difficulty in achieving hydrogenation under low pressures. sigmaaldrich.com To drive the reaction to completion, high-pressure hydrogenation using noble metal catalysts or other transition metals is frequently employed. sigmaaldrich.comchemicalbook.comgoogle.com

For instance, the hydrogenation of 3-hydroxypyridine can be accomplished using a 5% rhodium on carbon (Rh/C) catalyst in water. This process requires significant hydrogen pressure (5 MPa) and elevated temperatures (90°C) to achieve a high yield of the racemic product. chemicalbook.com Similarly, Raney nickel has been utilized as a catalyst for this reduction, also under conditions of high temperature and pressure, with pressures ranging from 200 to 4,000 pounds per square inch being suitable. google.com Platinum-based catalysts, such as platinum oxide, have also been investigated for this transformation. sigmaaldrich.com These methods produce racemic 3-hydroxypiperidine, which must then undergo chiral resolution to isolate the desired (R)-enantiomer before subsequent protection with the Fmoc group.

CatalystSubstratePressureTemperatureSolventYieldReference
5% Rhodium on Carbon3-Hydroxypyridine5 MPa90°CWater96.3% chemicalbook.com
Raney Nickel3-Hydroxypyridine Methobromide~12.4 MPa (1800 lbs)150°CWaterHigh google.com
Platinum Oxide3-Hydroxypyridine1 atm40°CAcetic Anhydride- sigmaaldrich.com
Table 1. Conditions for High-Pressure Hydrogenation of 3-Hydroxypyridine Derivatives.

To mitigate the harsh conditions typically required for pyridine hydrogenation, more efficient catalyst systems have been developed. One such advancement is the use of a rhodium-nickel/carbon (Rh-Ni/C) bimetallic catalyst. The addition of nickel as a metal additive enhances the catalytic activity of the rhodium, allowing the reduction to proceed under significantly milder conditions. derpharmachemica.com

This improved method facilitates the hydrogenation of 3-hydroxypyridine at a relatively low hydrogen pressure of 5 atm and a temperature of 50°C. The reaction, conducted in water with a small amount of phosphoric acid, achieves a high yield of 92%. derpharmachemica.com These less demanding conditions reduce the equipment requirements and improve the safety profile of the synthesis, making it more amenable to large-scale industrial production. However, like other direct hydrogenation methods, this route produces a racemic product that requires subsequent resolution.

CatalystSubstratePressureTemperatureSolventYieldReference
Rhodium-Nickel/Carbon (5% Rh, 0.5% Ni)3-Hydroxypyridine5 atm50°CWater92% derpharmachemica.com
Table 2. Mild Condition Hydrogenation using a Bimetallic Catalyst.

Intramolecular Cyclization Reactions of Halogenated Aminopentanols

An alternative strategy for constructing the 3-hydroxypiperidine ring involves the intramolecular cyclization of a functionalized acyclic precursor. This approach builds the stereocenter first and then forms the heterocyclic ring. A representative pathway is the cyclization of a 5-halo-2-hydroxypentylamine derivative. nih.govmdpi.com

In this method, a starting material such as 5-bromo-2-hydroxypentylamine hydrobromide is treated with a base, like sodium carbonate, in an aqueous solution. The base neutralizes the amine, which then acts as a nucleophile, displacing the bromide on the other end of the carbon chain to form the six-membered piperidine (B6355638) ring. The reaction is typically performed at controlled temperatures, starting at 10-15°C and gently warming to 30-40°C to ensure complete cyclization. nih.govmdpi.com This route provides the racemic 3-hydroxypiperidine, which can then be resolved and protected. The key advantage of this strategy is that it avoids the use of high-pressure hydrogenation and expensive noble metal catalysts. The chirality must be introduced either by starting with a chiral precursor or by resolving the final product.

Chemoenzymatic and Biocatalytic Routes to Chiral Hydroxypiperidines

Chemoenzymatic and biocatalytic methods offer a powerful and green alternative for the synthesis of chiral molecules, prized for their exceptional stereoselectivity under mild reaction conditions. These approaches utilize enzymes, either as isolated proteins or within whole-cell systems, to catalyze key stereodetermining steps, thereby avoiding the need for chiral resolving agents or complex asymmetric chemical catalysts.

One of the most effective biocatalytic strategies for producing enantiopure hydroxypiperidines is the asymmetric reduction of a prochiral N-protected-3-piperidone substrate. This transformation is mediated by ketoreductase (KRED) enzymes, which are highly stereoselective and can be chosen to produce either the (R) or (S) enantiomer of the corresponding alcohol.

The process typically starts with N-Boc-3-piperidone or a similar substrate. This ketone is reduced by a selected KRED that delivers a hydride to one specific face of the carbonyl group, yielding the desired chiral alcohol with high enantiomeric excess (ee). Since KREDs rely on a nicotinamide cofactor (NADH or NADPH) as the hydride source, a cofactor regeneration system is essential for process viability. This is commonly achieved by coupling the KRED with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose to regenerate the cofactor in situ.

Numerous studies have demonstrated the efficacy of this approach. For example, recombinant ketoreductases have been used to reduce N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with conversions greater than 99% and an enantiomeric excess of over 99%. By selecting an enzyme with the opposite stereopreference, the corresponding (R)-enantiomer can be synthesized with similarly high fidelity. This (R)-N-Boc-3-hydroxypiperidine can then be deprotected and reprotected with an Fmoc group to yield the final target compound. The mild reaction conditions (typically near-neutral pH and temperatures around 30-40°C) and high selectivity make this a highly attractive route for industrial applications.

Enzyme SystemSubstrateCofactor RegenerationConditionsConversionProduct e.e.Reference
Ketoreductase (ChKRED03)N-Boc-3-piperidoneGlucose Dehydrogenase (GDH)pH 6.5, 35°C>99%>99% (S)
Aldo-Keto Reductase (AKR-43)N-Boc-3-piperidoneGlucose Dehydrogenase (GDH)pH 7.5, 30°C->99% (S)
Ketoreductase (KRED 110)N-Boc-3-piperidone-pH 7.5, 35-40°CComplete100% (S)
Table 3. Examples of Ketoreductase-Mediated Asymmetric Reduction of N-Boc-3-piperidone.
Whole-Cell Biotransformations (e.g., Baker's Yeast Reductions)

Whole-cell biotransformations offer an environmentally benign and highly selective method for the synthesis of chiral molecules. The use of microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and other bacterial or fungal strains, leverages their enzymatic machinery to perform stereoselective reductions of prochiral ketones.

In the context of synthesizing (R)-3-hydroxypiperidine precursors, the general approach involves the reduction of an N-protected 3-piperidone. While many studies have focused on the synthesis of the (S)-enantiomer using various biocatalysts, the production of the (R)-enantiomer has also been reported. For instance, in a screening of ten distinct microbial colonies for the ketoreductase activity on N-Boc-3-piperidone, three colonies were found to exhibit (R)-selectivity, as indicated by negative specific optical rotation values of the product. mdpi.com Although the primary focus of that particular study was the optimization of the (S)-selective process, this finding highlights the potential for discovering and optimizing microbial strains for the production of the (R)-enantiomer.

The success of these biotransformations is highly dependent on the specific enzymes present in the microorganism, the substrate (and its protecting group), and the reaction conditions such as pH, temperature, and co-substrates for cofactor regeneration. While baker's yeast is a common choice due to its low cost and availability, other microorganisms may offer superior selectivity and efficiency for the desired (R)-configuration. The identification and optimization of such strains remain an active area of research. For example, (R)-specific carbonyl reductases have been identified in various microorganisms like Candida parapsilosis, although their application has been primarily demonstrated for the synthesis of the corresponding (S)-alcohol from the prochiral ketone, following Prelog's rule. nih.gov

Chiral Resolution Techniques for Racemic 3-Hydroxypiperidine Precursors

Chiral resolution is a classical yet effective method for separating enantiomers from a racemic mixture. This approach is particularly useful when an efficient asymmetric synthesis is not available. The process involves the separation of a racemic mixture into its constituent enantiomers through various techniques.

Diastereomeric Salt Formation and Crystallization

This technique relies on the reaction of a racemic base, such as 3-hydroxypiperidine, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

For the resolution of racemic piperidine derivatives to obtain the (R)-enantiomer, chiral resolving agents such as di-benzoyl-D-tartaric acid or (R)-mandelic acid can be employed. mdpi.com The process typically involves dissolving the racemic 3-hydroxypiperidine and the chiral resolving agent in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize. This salt is then isolated by filtration. The desired (R)-3-hydroxypiperidine is subsequently liberated from the salt by treatment with a base. The more soluble diastereomeric salt, enriched in the (S)-enantiomer, remains in the mother liquor. A similar strategy has been successfully used for the resolution of the closely related 3-aminopiperidine, where dibenzoyl-(D)-tartaric acid was used to precipitate the (R)-amine as a diastereomeric salt. google.com

Resolving AgentTarget EnantiomerGeneral Procedure
Di-benzoyl-D-tartaric acid(R)-3-hydroxypiperidineFormation of diastereomeric salts in a suitable solvent, followed by fractional crystallization to isolate the less soluble (R)-amine salt.
(R)-Mandelic acid(R)-3-hydroxypiperidineSimilar to the tartaric acid derivative method, exploiting the differential solubility of the resulting diastereomeric mandelate salts.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers. The separation is based on the differential interactions of the enantiomers with the chiral environment of the stationary phase, leading to different retention times.

For the separation of piperidine-based enantiomers, polysaccharide-based CSPs, such as those derivatized with carbamates of cellulose or amylose (e.g., Chiralpak® and Chiralcel® columns), are often effective. While a specific method for the direct separation of underivatized 3-hydroxypiperidine enantiomers is not extensively detailed in the readily available literature, methods for analogous compounds provide valuable insights. For instance, the enantiomers of N-Boc-3-hydroxypiperidine have been successfully separated using a Chiralpak-IC3 column. researchgate.net Furthermore, a method for the direct separation of the enantiomers of the related compound 3-aminopiperidine has been reported using a Crownpak™ CR+ column. google.com This suggests that with appropriate method development, a direct HPLC separation of (R)- and (S)-3-hydroxypiperidine is achievable. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol, along with additives to improve peak shape, is crucial for achieving good resolution.

Chiral Stationary Phase (Example)Mobile Phase (Typical)DetectionApplication
Polysaccharide-based (e.g., Chiralpak)Hexane/Isopropanol with additivesUVAnalytical and preparative separation of N-protected 3-hydroxypiperidine enantiomers.
Crown Ether-based (e.g., Crownpak)Aqueous/Organic with additivesRefractive Index or after derivatizationDirect separation of underivatized chiral amines like 3-aminopiperidine.

Enantioselective Formation and Control of the (R)-Configuration at C-3

Beyond the separation of racemic mixtures, the direct asymmetric synthesis of the (R)-3-hydroxypiperidine core provides a more atom-economical approach. Various strategies have been developed to achieve this, often involving the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One notable approach is the rhodium-catalyzed asymmetric synthesis of 3-substituted piperidines starting from pyridine. This method involves a three-step sequence: partial reduction of the pyridine ring, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step. This strategy allows for the introduction of various substituents at the 3-position with high enantioselectivity, providing access to a wide range of enantioenriched 3-substituted piperidines. nih.gov While this particular example focuses on C-C bond formation, the principles of asymmetric catalysis can be extended to the synthesis of 3-hydroxypiperidine derivatives.

Another strategy involves the asymmetric reduction of N-substituted 3-piperidones using chiral reducing agents or catalysts. While many biocatalytic reductions favor the (S)-alcohol, chemical catalysts can be designed to produce the (R)-enantiomer. These methods often employ chiral ligands in combination with a metal hydride source to achieve high levels of enantioselectivity.

Regioselective Installation of the Fmoc Protecting Group

Once the chiral (R)-3-hydroxypiperidine is obtained, the next crucial step is the regioselective protection of the secondary amine in the presence of the secondary hydroxyl group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a common choice for amine protection, particularly in peptide synthesis, due to its stability under acidic conditions and its lability to bases.

Reaction with 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

The most common method for the introduction of the Fmoc group is the reaction of the amine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions. For a molecule like (R)-3-hydroxypiperidine, which contains both an amine and a hydroxyl group, the regioselectivity of the acylation is a key consideration. Generally, the amine is more nucleophilic than the hydroxyl group, especially under aqueous basic conditions, leading to preferential N-acylation.

The reaction is typically carried out in a biphasic system, such as dioxane and aqueous sodium bicarbonate or sodium carbonate solution. The base serves to neutralize the hydrochloric acid generated during the reaction and to deprotonate the ammonium species, thus maintaining the nucleophilicity of the amine. While the hydroxyl group can also be acylated by Fmoc-Cl, this reaction is generally slower than N-acylation under these conditions. Any O-acylated byproduct can often be removed during workup or purification, as the O-Fmoc group is more labile to hydrolysis than the N-Fmoc carbamate (B1207046). The derivatization of amino acids containing hydroxyl groups, such as serine and threonine, with Fmoc-Cl under aqueous basic conditions proceeds with high selectivity for the amino group, further supporting the expected regioselectivity in the case of (R)-3-hydroxypiperidine. nih.gov

ReagentBaseSolvent System (Typical)Key Consideration
Fmoc-ClSodium Bicarbonate or Sodium CarbonateDioxane/Water or THF/WaterThe higher nucleophilicity of the amine compared to the hydroxyl group generally ensures regioselective N-protection.

Application of 9-Fluorenylmethylsuccinimidyl Carbonate (Fmoc-OSu)

The synthesis of (R)-1-Fmoc-3-hydroxypiperidine from (R)-3-hydroxypiperidine involves the formation of a carbamate linkage at the nitrogen atom of the piperidine ring. Fmoc-OSu is an activated carbonate ester that reacts readily with the nucleophilic secondary amine of (R)-3-hydroxypiperidine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the Fmoc-OSu, leading to the displacement of the N-hydroxysuccinimide (HOSu) leaving group and the formation of the stable Fmoc-protected product.

The selection of appropriate reaction conditions, including the choice of base and solvent, is crucial for achieving high yields and purity. The reaction is typically carried out in the presence of a mild base to neutralize the acidic N-hydroxysuccinimide byproduct and to facilitate the nucleophilic attack of the amine. Common bases employed for this purpose include sodium bicarbonate (NaHCO₃) and diisopropylethylamine (DIPEA). The choice of solvent is also critical and is often a balance between dissolving the starting materials and facilitating the reaction. Aprotic solvents such as tetrahydrofuran (THF), acetone, and dichloromethane (DCM), often in combination with water, are frequently used.

Detailed research findings have demonstrated the efficacy of Fmoc-OSu in protecting structurally similar amines. For instance, the Fmoc protection of L-tyrosine tert-butyl ester was achieved in acetone with DIPEA as the base, affording the desired product in a high yield of 95.8% after overnight reaction at room temperature. In another example, the protection of an amino group was successfully carried out using Fmoc-OSu in a mixture of THF and saturated aqueous sodium bicarbonate. These examples highlight the general conditions that are applicable to the synthesis of this compound.

The following interactive data table summarizes typical conditions and expected outcomes for the Fmoc protection of amines using Fmoc-OSu, based on related literature.

Starting MaterialBaseSolventReaction TimeTemperatureYield (%)
(R)-3-hydroxypiperidineSodium BicarbonateTHF/Water12-24 hRoom Temp.Not Reported
L-Tyr-OtBuDIPEAAcetoneOvernightRoom Temp.95.8
D-ThreonineSodium BicarbonateTHF/Water (2:1)16 hRoom Temp.Not Reported

It is important to note that reaction optimization would be necessary to determine the ideal conditions for the synthesis of this compound to maximize yield and purity.

Chemical Reactivity and Transformations Involving R 1 Fmoc 3 Hydroxypiperidine

Selective Deprotection of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, prized for its stability under acidic and hydrogenolytic conditions but its facile removal with mild bases. This selective lability is central to its application in synthetic strategies.

The deprotection of the Fmoc group proceeds via an E1cB (Elimination, Unimolecular, Conjugate Base) mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl moiety by a base.

Proton Abstraction: A base, such as piperidine (B6355638) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), abstracts the C9-proton, which has a pKa of approximately 22.6 in DMSO. This generates a stabilized carbanion (a cyclopentadienyl (B1206354) anion analogue).

Elimination: The resulting anion is unstable and rapidly undergoes β-elimination. This step is the rate-determining step and leads to the formation of a highly electrophilic intermediate, dibenzofulvene (DBF), and a carbamate (B1207046) anion.

Decarboxylation: The unstable carbamate anion spontaneously decarboxylates, releasing carbon dioxide and the free secondary amine, in this case, (R)-3-hydroxypiperidine.

Commonly, a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN) is used. Piperidine is sufficiently basic to initiate the deprotection and, as a secondary amine, is nucleophilic enough to trap the dibenzofulvene byproduct. Alternatively, stronger, non-nucleophilic bases like DBU can be employed at lower concentrations (e.g., 2-5% in DMF) for faster deprotection, although this requires a separate scavenger for the dibenzofulvene.

The dibenzofulvene (DBF) generated during Fmoc cleavage is a reactive Michael acceptor. If not effectively trapped, it can react with the newly deprotected nucleophilic amine of (R)-3-hydroxypiperidine. This side reaction forms a stable adduct, reducing the yield of the desired free amine and complicating purification.

To prevent this, a scavenger is included in the deprotection solution.

Piperidine: When piperidine is used as the deprotection base, it serves a dual role. Its primary function is as a base to initiate the E1cB mechanism. Its secondary, and equally crucial, function is as a nucleophilic scavenger. It reacts with the electrophilic DBF to form a stable, UV-inactive adduct (N-(9H-fluoren-9-yl)piperidine), effectively removing DBF from the reaction mixture.

Alternative Scavengers: When a non-nucleophilic base like DBU is used, an external scavenger must be added. Common choices include nucleophiles like piperazine (B1678402) or thiols such as thiophenol. These agents rapidly trap the DBF, preventing its reaction with the target product.

The key advantage of the Fmoc group is its unique cleavage condition, which makes it orthogonal to many other common protecting groups used in synthesis. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering reaction conditions. This allows for precise, stepwise modifications of a polyfunctional molecule.

The Fmoc group on (R)-1-Fmoc-3-hydroxypiperidine is compatible with:

Acid-Labile Groups: Protecting groups such as tert-butoxycarbonyl (Boc), trityl (Trt), and tert-butyl (tBu) ethers/esters are stable to the basic conditions used for Fmoc removal. They require strong acidic conditions (e.g., trifluoroacetic acid, TFA) for their cleavage.

Hydrogenolysis-Labile Groups: Groups like benzyloxycarbonyl (Cbz) and benzyl (B1604629) (Bn) ethers are stable to both basic (Fmoc removal) and acidic (Boc removal) conditions. They are cleaved using catalytic hydrogenation (e.g., H₂, Pd/C).

This orthogonal relationship is fundamental in solid-phase peptide synthesis (SPPS) and the synthesis of complex alkaloids and pharmaceuticals where multiple amine and hydroxyl functionalities must be differentially protected and deprotected.

Table 1: Orthogonal Compatibility of Fmoc with Other N-Protecting Groups
Protecting GroupAbbreviationCleavage ConditionsStability to Fmoc Deprotection (Base)
9-FluorenylmethoxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Labile
tert-ButoxycarbonylBocStrong Acid (e.g., TFA)Stable
BenzyloxycarbonylCbzCatalytic Hydrogenolysis (H₂, Pd/C)Stable
TritylTrtMild Acid (e.g., dilute TFA, AcOH)Stable

Derivatization of the Piperidine Nitrogen After Fmoc Removal

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group widely used in peptide synthesis and for protecting amines. mdpi.comspringernature.com Its removal from this compound unmasks the secondary amine of the piperidine ring, making it available for a wide array of derivatization reactions.

The standard and most common method for Fmoc deprotection is treatment with a 20% solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF). springernature.comnih.gov The reaction is typically fast, often completed within minutes to an hour at room temperature. mdpi.comnih.gov The mechanism proceeds via a base-induced β-elimination, generating the free piperidine, carbon dioxide, and dibenzofulvene, which is trapped by the excess piperidine used in the reaction. springernature.com Alternative, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, often with a scavenger to trap the dibenzofulvene by-product. researchgate.net

Once the Fmoc group is removed to yield (R)-piperidin-3-ol, the exposed secondary amine can be functionalized through several standard transformations, including N-acylation, N-alkylation, and N-arylation.

N-Acylation: The free secondary amine readily reacts with various acylating agents, such as acid chlorides or carboxylic acids activated with coupling agents, to form amides. For example, reaction with a carboxylic acid in the presence of a peptide coupling reagent like PyBrop (bromotripyrrolidinophosphonium hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) provides the corresponding N-acyl-3-hydroxypiperidine. nih.gov

N-Alkylation: Reductive amination is a highly effective method for N-alkylation. The secondary amine can be reacted with an aldehyde or a ketone in the presence of a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice as it selectively reduces the intermediate iminium ion in the presence of the carbonyl compound. nih.govmasterorganicchemistry.com This one-pot procedure allows for the introduction of a wide range of alkyl substituents.

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen can be achieved via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction couples the secondary amine with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to furnish N-aryl-3-hydroxypiperidine derivatives. wikipedia.org

The following table summarizes common derivatization reactions of the piperidine nitrogen after Fmoc removal.

Table 2: Derivatization of (R)-Piperidin-3-ol (Post-Fmoc Removal)

Reaction Type Reagents Product Class
N-Acylation R-COCl, Et₃N N-Acyl-(R)-piperidin-3-ol
N-Acylation (Coupling) R-COOH, PyBrop, DIEA N-Acyl-(R)-piperidin-3-ol
N-Alkylation (Reductive Amination) R'-CHO, NaBH₃CN N-Alkyl-(R)-piperidin-3-ol

This table outlines general and established methods for the derivatization of secondary amines. nih.govwikipedia.org

Table 3: List of Compounds

Compound Name
This compound
Triphenylphosphine
Diethyl azodicarboxylate
Diisopropyl azodicarboxylate
4-Nitrobenzoic acid
Benzoic acid
Diphenylphosphoryl azide
Phthalimide
(S)-1-Fmoc-3-(4-nitrobenzoyloxy)piperidine
(S)-1-Fmoc-3-(benzoyloxy)piperidine
(S)-1-Fmoc-3-azidopiperidine
(S)-1-Fmoc-3-phthalimidopiperidine
(S)-1-Fmoc-3-hydroxypiperidine
N,N-dimethylformamide
1,8-Diazabicyclo[5.4.0]undec-7-ene
Dibenzofulvene
(R)-piperidin-3-ol
Bromotripyrrolidinophosphonium hexafluorophosphate
N,N-Diisopropylethylamine
Sodium cyanoborohydride
Tris(dibenzylideneacetone)dipalladium(0)
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Sodium tert-butoxide
N-Acyl-(R)-piperidin-3-ol
N-Alkyl-(R)-piperidin-3-ol

Applications of R 1 Fmoc 3 Hydroxypiperidine As a Key Chiral Intermediate

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of (R)-1-Fmoc-3-hydroxypiperidine makes it an essential precursor for introducing a specific stereocenter into a target molecule. This is of paramount importance in medicinal chemistry and natural product synthesis, where the biological activity of a compound is often dependent on its precise three-dimensional arrangement. The chiral pool approach, which utilizes readily available enantiomerically pure compounds like this, is a powerful strategy for establishing key stereocenters in optically active products. mdpi.comsemanticscholar.org

The piperidine (B6355638) motif is a prevalent structural feature in a vast array of alkaloids and natural products that exhibit significant biological activities. nih.govnih.gov The synthesis of these molecules in an enantiomerically pure form is a primary objective for synthetic chemists. Chiral intermediates, such as derivatives of 3-hydroxypiperidine, serve as crucial templates for the asymmetric synthesis of these complex targets. rsc.orgmdpi.com

This compound provides a strategically protected starting material for these syntheses. The Fmoc group ensures the nitrogen atom is masked during initial transformations, while the hydroxyl group offers a handle for further functionalization or for directing stereochemical outcomes in subsequent reactions. Once the core structure is assembled, the Fmoc group can be cleanly removed under mild basic conditions to reveal the piperidine nitrogen for cyclization or other coupling reactions, completing the synthesis of the natural product scaffold. This approach has been instrumental in the stereoselective synthesis of various piperidine alkaloids. sapub.orgrsc.org The use of such chiral building blocks is a cornerstone of modern natural product synthesis. beilstein-journals.orgresearchgate.net

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and bioavailability. nih.gov A common strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive shape, thereby reducing the entropic penalty upon binding to a biological target. nih.govmdpi.com

This compound is an ideal building block for creating such constrained peptidomimetics. nih.gov By incorporating the rigid piperidine ring into a peptide-like backbone, chemists can impose specific structural turns or folds. The Fmoc protecting group makes this building block fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govuniv-rennes1.fr It can be coupled as a non-canonical amino acid analogue, with the resulting structure featuring the piperidine ring as a stable, non-hydrolyzable replacement for a portion of the peptide chain. This modification prevents cleavage by proteases and stabilizes the desired conformation. nih.gov

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural core of a large percentage of pharmaceuticals. nih.govmdpi.comopenmedicinalchemistryjournal.comresearchgate.net The piperidine ring itself is a privileged scaffold in drug discovery. This compound serves as a versatile starting point for a wide range of more complex nitrogen-containing heterocyclic systems. mdpi.com

The bifunctional nature of the molecule—the protected nitrogen and the free hydroxyl group—allows for sequential and regioselective modifications. The hydroxyl group can be converted into other functionalities (e.g., ketones, ethers, esters) or used as a nucleophile in ring-forming reactions. Following these transformations, the removal of the Fmoc group unmasks the secondary amine, which can then be alkylated, acylated, or used as a key component in the construction of fused or spirocyclic heterocyclic systems. This synthetic versatility enables the generation of diverse molecular architectures for screening in drug discovery programs. openmedicinalchemistryjournal.com

Utilization in Solid-Phase Organic Synthesis (SPOS) Methodologies

Solid-phase organic synthesis (SPOS) has revolutionized the synthesis of complex molecules, particularly in the creation of large compound libraries for high-throughput screening. nih.govimperial.ac.uk The attachment of a starting material to an insoluble polymer support simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. bachem.com The Fmoc protecting group is central to many SPOS strategies, especially in peptide synthesis. nih.gov

Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the dominant method for chemically synthesizing peptides. bachem.comnih.gov The process involves the iterative addition of Nα-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support. bachem.com Each cycle consists of removing the Fmoc group with a mild base, typically a solution of piperidine in a polar aprotic solvent, followed by the coupling of the next Fmoc-amino acid. rsc.orgresearchgate.netmdpi.comresearchgate.net

Combinatorial chemistry leverages solid-phase synthesis to rapidly generate large and diverse collections of molecules, known as libraries. imperial.ac.ukgoogle.com These libraries are then screened for biological activity to identify lead compounds for drug development. This compound is an excellent scaffold for building such libraries due to its multiple points of diversification.

In a typical library synthesis, the this compound scaffold can be anchored to the solid support through its hydroxyl group. Following Fmoc deprotection, a diverse set of building blocks (e.g., carboxylic acids, isocyanates) can be coupled to the newly freed nitrogen atom. Alternatively, the scaffold can be attached via the nitrogen, leaving the hydroxyl group available for reaction with another set of diverse reagents. This divergent approach, starting from a common intermediate, allows for the parallel synthesis of thousands of distinct compounds, each containing the core chiral piperidine structure. researchgate.netnih.gov This strategy has been successfully used to prepare libraries of diamines and other small molecules for screening against therapeutic targets. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₂₁NO₃ sigmaaldrich.com
Molecular Weight 323.39 g/mol sigmaaldrich.com
Appearance Solid sigmaaldrich.com
Melting Point 140-145 °C sigmaaldrich.com
Functional Group Fmoc sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.com
InChI Key UPMBUSIITKEKOM-CQSZACIVSA-N sigmaaldrich.com

Table 2: Summary of Synthetic Applications

Application AreaDescriptionRelevant Section
Natural Product Synthesis Used as a chiral precursor for the stereoselective synthesis of piperidine-containing alkaloids.4.1.1
Peptidomimetics Incorporated into peptide backbones to create conformationally constrained and proteolytically stable analogues.4.1.2
Heterocyclic Chemistry Serves as a versatile scaffold for building diverse and complex nitrogen-containing heterocyclic motifs.4.1.3
Solid-Phase Synthesis Fully compatible with Fmoc-SPPS workflows for the synthesis of modified peptides and other oligomers.4.2.1
Combinatorial Libraries Employed as a core scaffold with multiple diversification points for the rapid synthesis of compound libraries.4.2.2

Analytical and Spectroscopic Methods for Characterization in Synthetic Pathways

Assessment of Enantiomeric Purity (e.g., Chiral HPLC, Chiral GC, Optical Rotation)

Ensuring the enantiomeric purity of (R)-1-FMOC-3-hydroxypiperidine is critical, as the opposite enantiomer can lead to undesired biological activity or side effects in the final target molecule. Several methods are utilized to quantify the enantiomeric excess (ee).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For analogous compounds like N-Boc-3-hydroxypiperidine, methods have been developed using columns such as Chiralpak IC, with a mobile phase typically consisting of a mixture of n-hexane and isopropanol. derpharmachemica.comresearchgate.net A similar approach can be applied to this compound. The detection is commonly performed using a UV detector. The development of a robust chiral HPLC method is essential for the accurate quantification of the undesired (S)-enantiomer. researchgate.netnih.gov In some cases where the compound lacks a strong chromophore, pre-column derivatization with an agent like p-toluene sulfonyl chloride can be employed to introduce a UV-active moiety, facilitating detection. researchgate.netnih.gov

Chiral Gas Chromatography (GC): Chiral GC is another effective method for enantiomeric separation, particularly for volatile compounds. While less common than HPLC for a molecule of this size and polarity, derivatization to increase volatility could enable its use. This method also relies on a chiral stationary phase to resolve the enantiomers.

Spectroscopic Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for amines, particularly in solid-phase peptide synthesis (SPPS). glycopep.com Its removal, or deprotection, is typically achieved using a mild base, most commonly a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). glycopep.comtec5usa.com

The progress of this deprotection reaction can be conveniently monitored in real-time using UV-Vis spectroscopy. tec5usa.com The mechanism of Fmoc cleavage by piperidine involves the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by piperidine to form a stable piperidine-dibenzofulvene adduct. scielo.org.mx This adduct possesses a strong chromophore that absorbs significantly in the UV region. scielo.org.mxiris-biotech.de

By continuously monitoring the absorbance of the reaction mixture at the wavelength of maximum absorbance (λmax) of the adduct, one can follow the release of the Fmoc group. The λmax for the piperidine-dibenzofulvene adduct is reported to be around 289.9 nm, 300 nm, or 301.0 nm. iris-biotech.dersc.org Using the Beer-Lambert law (A = εbc), the concentration of the released Fmoc-adduct can be quantified, given that the molar extinction coefficient (ε) is known (reported values are in the range of 7100-8100 L·mol⁻¹·cm⁻¹). iris-biotech.de This quantitative, non-invasive technique is frequently employed in automated peptide synthesizers to ensure complete deprotection before proceeding to the next coupling step. tec5usa.comthieme-connect.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum would display characteristic signals for both the Fmoc group and the hydroxypiperidine ring.

Fmoc Group: The aromatic protons of the fluorenyl group would appear as a series of multiplets in the downfield region, typically between 7.2 and 7.9 ppm. beilstein-journals.org The methylene (B1212753) protons (CH₂) and the methine proton (CH) of the fluorenylmethoxy part would also show distinct signals.

Piperidine Ring: The protons on the piperidine ring would appear in the more upfield region. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be a key signal. The other methylene protons of the ring would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. chemicalbook.comnih.gov The presence of the hydroxyl proton (-OH) would be confirmed by its chemical shift and its disappearance upon D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Fmoc Group: The spectrum would show characteristic signals for the aromatic carbons of the fluorenyl group (typically ~120-145 ppm), the carbonyl carbon of the carbamate (B1207046) (~156 ppm), and the carbons of the methylene and methine groups. beilstein-journals.org

Piperidine Ring: The carbons of the piperidine ring would resonate in the aliphatic region of the spectrum. The carbon attached to the hydroxyl group would be shifted downfield compared to the other ring carbons due to the deshielding effect of the oxygen atom.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule. mdpi.comnih.gov

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For this compound, which has a molecular weight of 323.39 g/mol , high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₂₀H₂₁NO₃). sigmaaldrich.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for molecules like this, which would typically produce a prominent protonated molecular ion peak [M+H]⁺ at m/z 324.15. nih.gov

In addition to determining the molecular weight, MS can provide structural information through fragmentation analysis (MS/MS). By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, expected fragmentation pathways could include:

Cleavage of the carbamate bond, leading to the loss of the Fmoc group or parts of it.

Fragmentation of the piperidine ring.

Loss of a water molecule from the hydroxyl group.

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of the molecule.

Future Perspectives and Advancements in Research Involving R 1 Fmoc 3 Hydroxypiperidine

Development of Greener and More Sustainable Synthetic Routes

The chemical industry is increasingly focusing on the development of environmentally benign synthetic processes. For (R)-1-Fmoc-3-hydroxypiperidine, future research will likely prioritize the adoption of greener principles to minimize waste and environmental impact. Key areas of development include:

Atom Economy: Shifting from classical resolutions, which have a theoretical maximum yield of 50% for the desired enantiomer, to asymmetric syntheses that can theoretically achieve 100% yield.

Renewable Feedstocks: Investigating the synthesis of the piperidine (B6355638) ring from bio-based starting materials.

Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF).

Energy Efficiency: Employing methodologies that operate at lower temperatures and pressures, such as biocatalytic reactions, to reduce energy consumption.

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing synthetic routes that minimize waste generation.
Atom Economy Utilizing catalytic asymmetric methods over classical resolutions.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents and intermediates.
Designing Safer Chemicals The final product is a useful building block, but its synthesis should be safe.
Safer Solvents and Auxiliaries Replacing chlorinated solvents with greener alternatives like water or 2-MeTHF.
Design for Energy Efficiency Utilizing ambient temperature and pressure conditions where possible.
Use of Renewable Feedstocks Exploring bio-based starting materials for the piperidine core.
Reduce Derivatives Minimizing the use of protecting groups where feasible.
Catalysis Employing catalytic (asymmetric or biocatalytic) over stoichiometric reagents.

Exploration of Novel Catalytic and Biocatalytic Transformations for Enantiopure Synthesis

The demand for enantiomerically pure compounds continues to drive innovation in asymmetric synthesis. For this compound, future advancements are expected in both metal- and bio-catalysis.

Novel Catalytic Methods: Research is ongoing to develop new transition-metal catalysts for the asymmetric hydrogenation of N-Fmoc-3-hydroxypyridinium salts or the asymmetric hydroboration of N-Fmoc-1,2,3,4-tetrahydropyridine. These methods aim for high enantioselectivity and turnover numbers, making the process more efficient and cost-effective.

Biocatalytic Transformations: Biocatalysis offers a powerful and sustainable alternative for producing chiral compounds. Key biocatalytic strategies that are being explored include:

Enzymatic Kinetic Resolution: The use of lipases to selectively acylate one enantiomer of a racemic mixture of N-Fmoc-3-hydroxypiperidine, allowing for the separation of the (R)- and (S)-enantiomers.

Asymmetric Bioreduction: The use of ketoreductases (KREDs) to reduce N-Fmoc-3-piperidinone to this compound with high enantioselectivity. This approach is particularly promising as it can generate the desired enantiomer directly from a prochiral substrate.

Biocatalytic MethodDescriptionPotential Advantages
Kinetic Resolution Enzymatic acylation or deacylation of a racemic mixture, allowing for the separation of enantiomers.High selectivity, mild reaction conditions.
Asymmetric Bioreduction Reduction of a prochiral ketone (N-Fmoc-3-piperidinone) using a ketoreductase to yield the chiral alcohol.High enantioselectivity, direct access to the desired enantiomer.
Deracemization A combination of an enantioselective oxidation and a non-selective reduction to convert a racemic mixture into a single enantiomer.Theoretical 100% yield of the desired enantiomer.

Advanced Applications in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

This compound is a valuable chiral building block for the synthesis of complex pharmaceutical agents. Its rigid piperidine core and the presence of a modifiable hydroxyl group make it a desirable scaffold in drug design. Future applications will likely focus on its incorporation into novel therapeutics targeting a range of diseases.

The Fmoc protecting group makes this compound particularly suitable for solid-phase peptide synthesis (SPPS), where it can be used to introduce a constrained piperidine moiety into peptide and peptidomimetic structures. This can lead to compounds with improved metabolic stability, receptor-binding affinity, and pharmacokinetic properties.

Therapeutic AreaPotential Application of this compound
Oncology Synthesis of kinase inhibitors and other anti-cancer agents.
Neuroscience Development of treatments for neurodegenerative diseases and psychiatric disorders.
Infectious Diseases As a scaffold for novel antiviral and antibacterial compounds.
Metabolic Diseases Design of new therapies for diabetes and obesity.

Integration into Automated Synthesis Platforms for High-Throughput Research

The integration of this compound into automated synthesis platforms is a key area for future development. Automated synthesizers, coupled with high-throughput screening, can rapidly generate and evaluate large libraries of compounds, accelerating the drug discovery process.

The Fmoc group is well-suited for automated solid-phase synthesis, a technique commonly used for the preparation of peptides and oligonucleotides. By incorporating this compound as a building block in these automated protocols, researchers can efficiently create diverse libraries of piperidine-containing compounds for biological evaluation. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the rapid identification of promising lead compounds.

The use of flow chemistry is another promising avenue for the automated synthesis of molecules derived from this compound. Flow reactors can offer improved control over reaction parameters, enhanced safety, and the potential for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without the need for intermediate purification.

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